



Application Notes and Protocols: TD-106 in CRISPR Screening

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-106 is a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] As a key component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex, CRBN is responsible for recognizing specific protein substrates for ubiquitination and subsequent proteasomal degradation.[5][6][7][8][9][10] **TD-106**, like other CRBN modulators, can alter the substrate specificity of CRBN, leading to the degradation of proteins that are not its native targets. This mechanism is the foundation of targeted protein degradation, a rapidly emerging therapeutic modality. When incorporated into Proteolysis Targeting Chimeras (PROTACs), **TD-106** can induce the degradation of specific proteins of interest, such as BRD4.[1][2][3][4]

CRISPR-Cas9 genome-wide screening is a powerful tool for identifying genes that regulate cellular responses to various perturbations, including drug treatments. By systematically knocking out every gene in the genome, researchers can identify which genes, when lost, lead to resistance or sensitivity to a given compound. This application note will detail the use of **TD-106** in CRISPR screening to identify genes and pathways that mediate its activity. While direct experimental data for **TD-106** in CRISPR screens is not yet publicly available, this document will provide a comprehensive, representative protocol based on studies with other CRBN modulators.

Signaling Pathway

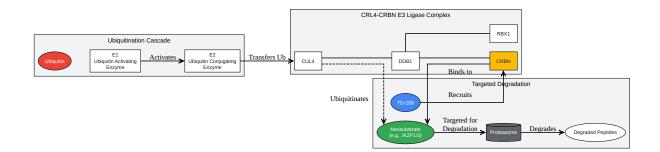


Methodological & Application

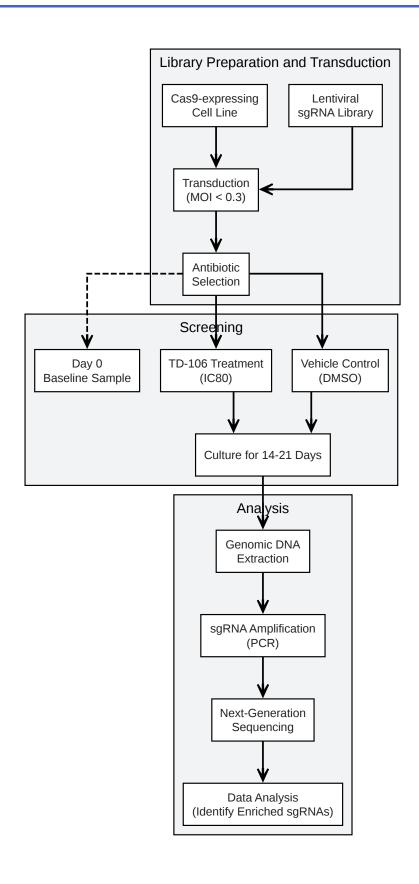
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TD-106 functions by modulating the CRL4CRBN E3 ubiquitin ligase complex. This complex is a key component of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of a majority of intracellular proteins. The core function of the CRL4CRBN complex is to attach ubiquitin chains to substrate proteins, marking them for destruction by the proteasome. **TD-106** binds to CRBN and alters its substrate repertoire, leading to the ubiquitination and degradation of neosubstrates.









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- 9. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 10. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells: Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide: Science and Education Publishing [pubs.sciepub.com]
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